molecular formula C6H10F3NO B1424266 2-(Trifluoromethyl)piperidin-4-ol CAS No. 1245644-81-8

2-(Trifluoromethyl)piperidin-4-ol

Cat. No. B1424266
M. Wt: 169.14 g/mol
InChI Key: MNFGDTYUQGCQBE-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)piperidin-4-ol” is a chemical compound with the CAS Number: 1245644-81-8 . It has a molecular weight of 169.15 . The IUPAC name for this compound is 2-(trifluoromethyl)piperidin-4-ol . The physical form of this compound is oil .


Molecular Structure Analysis

The Inchi Code for “2-(Trifluoromethyl)piperidin-4-ol” is 1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)piperidin-4-ol” is an oil at room temperature . It has a molecular weight of 169.15 .

Scientific Research Applications

Synthesis of Piperidine Alkaloids

2-(Trifluoromethyl)piperidin-4-ol is used in the diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids. This process involves two to four steps from 2-trifluoromethyl keto-protected 4-piperidones, achieved through an intramolecular Mannich-type reaction. The stereoselective elaboration of new 2-(trifluoromethyl)-4-piperidinols and 4-amino-2-(trifluoromethyl)piperidines is a key aspect of this synthesis (Bariau et al., 2006).

Ring Expansion to Synthesize Piperidines

Another application is in the synthesis of 3-substituted 2-(trifluoromethyl)piperidines, which are synthesized through ring expansion of (trifluoromethyl)prolinols. This process begins with L-proline and involves an aziridinium intermediate. The ring opening of the (trifluoromethyl)aziridinium intermediate by different nucleophiles is characterized by regio- and diastereoselectivity (Rioton et al., 2015).

Fluorescent pH Sensors

4-Piperidine-naphthalimide derivatives, including those with a 2-imino-oxalidin (thiazolidin) side chain, are synthesized for their fluorescence properties. Some compounds exhibit strong fluorescence quenching and red shifting in weakly acidic conditions due to intramolecular hydrogen bonding, making them suitable as fluorescent pH sensors (Cui et al., 2004).

Tautomeric Equilibrium in Molecular Structures

The compound is involved in the synthesis of molecules like 4-((phenylimino)methyl)naphthalen-1-ol and its analogs. The addition of a flexible piperidine ring can control the shift in the tautomeric equilibrium upon protonation/deprotonation, which is significant for understanding molecular structures and interactions (Deneva et al., 2013).

Corrosion Inhibition Studies

In the field of materials science, piperidine derivatives, including those with 2-(trifluoromethyl)piperidin-4-ol, are studied for their potential as corrosion inhibitors for metals like iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand their adsorption and inhibition properties (Kaya et al., 2016).

Safety And Hazards

The compound has been classified as dangerous, with hazard statements including H227, H302, H314, and H335 . These statements indicate that it is a flammable liquid, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(Trifluoromethyl)piperidin-4-ol” were not found in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(Trifluoromethyl)piperidin-4-ol”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGDTYUQGCQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Bariau, W Bux Jatoi, P Calinaud, Y Troin, JL Canet - 2006 - Wiley Online Library
The highly diastereoselective synthesis of five trifluoro‐substituted analogues of mono‐, di‐, and trisubstituted piperidine alkaloids was accomplished in two to four steps from 2‐…
S Zhang, L Cha, L Li, Y Hu, Y Li, Z Zha… - The Journal of Organic …, 2016 - ACS Publications
A primary amine-catalyzed asymmetric formal aza-Diels–Alder reaction of trifluoromethyl hemiaminals with enones was developed via a chiral gem-diamine intermediate. This novel …
Number of citations: 22 pubs.acs.org

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